molecular formula C24H19N3O3 B5987215 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B5987215
M. Wt: 397.4 g/mol
InChI Key: MYKHUXVGRCSZAR-MFKUBSTISA-N
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Description

N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted with a phenyl group at position 2 and a carbohydrazide moiety at position 2. The hydrazone linkage is formed via condensation between the 4-carbohydrazide group of 2-phenylquinoline and 2-hydroxy-3-methoxybenzaldehyde. The 2-hydroxy-3-methoxyphenyl substituent may enhance hydrogen-bonding interactions, while the quinoline scaffold provides π-π stacking capabilities, critical for molecular recognition in biological systems.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-30-22-13-7-10-17(23(22)28)15-25-27-24(29)19-14-21(16-8-3-2-4-9-16)26-20-12-6-5-11-18(19)20/h2-15,28H,1H3,(H,27,29)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKHUXVGRCSZAR-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide, exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases, leading to cell death in various cancer lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .

Anti-inflammatory Effects

In vitro studies have suggested that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Organotin Complexes

Organotin(IV) complexes derived from this Schiff base have been synthesized, showcasing enhanced biological activities compared to the parent compound. These complexes exhibit improved cytotoxicity against cancer cells, highlighting the importance of metal coordination in enhancing pharmacological properties .

Photophysical Properties

This compound has been investigated for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in optoelectronic devices .

Sensor Development

The compound's unique structural features allow it to be utilized in the development of chemical sensors for detecting specific ions or molecules. Its sensitivity and selectivity can be fine-tuned through structural modifications, making it a versatile component in sensor technology .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cells
Antimicrobial Properties Effective against Gram-positive/negative bacteria
Anti-inflammatory Effects Inhibits TNF-alpha and IL-6
Photophysical Properties Suitable for OLED applications
Sensor Development High sensitivity for ion detection

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in inflammation and cancer, such as the NF-κB and STAT3 pathways . These interactions lead to the modulation of gene expression and protein activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related hydrazone derivatives, focusing on core scaffolds, substituents, synthetic efficiency, and biological relevance.

Structural Analogues with Quinoline Cores

  • Compound 2b (): Features a 6-fluoro-2-hydroxyquinolin-3-yl group linked to pyridine-4-carbohydrazide. The fluorine atom may increase electronegativity and membrane permeability compared to the target compound’s methoxy group. Biological data are unspecified, but fluorinated analogs often exhibit enhanced metabolic stability .
  • Compound 2e (): Contains a 2,3-dihydroinden-4-yloxyacetohydrazide group. The bulky indenyl substituent could sterically hinder interactions with biological targets, contrasting with the target’s planar phenyl group .

Hydrazones with Alternative Aromatic Cores

  • N'-(4-Hydroxy-3-Methoxyphenyl)Methylidene Indole Derivatives (): These compounds replace quinoline with indole or benzohydrazide cores.
  • Furan-2-Carbohydrazide Derivative (L1) (): Synthesized with a 3-hydroxy-4-methoxyphenyl group, this compound shares the methoxy-hydroxy motif but uses a furan core. The lower yield (54%) compared to indole derivatives suggests synthetic challenges with electron-deficient heterocycles .

Substituent Position and Bioactivity

  • Organotin Complex (): Derived from pyridine-4-carbohydrazone with a 2-hydroxy-3-methoxyphenyl group, this compound exhibits cytotoxicity and interacts with DNA/BSA. The tin center likely enhances metal-mediated toxicity, a feature absent in the target compound .
  • Pyridine-4-Carbohydrazide Analog (): Shares the 2-hydroxy-3-methoxyphenyl substituent but replaces quinoline with pyridine. The reduced aromatic surface area may diminish binding affinity to hydrophobic pockets in enzymes .

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Notable Properties/Bioactivity References
Target Compound Quinoline 2-Phenyl, 2-hydroxy-3-methoxy N/A Potential anticancer activity
2b (6-Fluoroquinoline derivative) Quinoline 6-Fluoro-2-hydroxyquinolin-3-yl N/A Enhanced electronegativity
Indole Acetohydrazide Indole 4-Hydroxy-3-methoxyphenyl 72 High synthetic yield
L1 (Furan carbohydrazide) Furan 3-Hydroxy-4-methoxyphenyl 54 Lower yield, furan core
Organotin Complex Pyridine 2-Hydroxy-3-methoxy, Sn coordination N/A Cytotoxicity, DNA/BSA interaction

Key Research Findings

Synthetic Efficiency : Yields for hydrazone derivatives vary significantly based on substituents. Indole-based analogs achieve higher yields (72–76%) compared to furan derivatives (54%) .

Substituent Effects : The 2-hydroxy-3-methoxy group enhances hydrogen-bonding capacity, but its position (e.g., 2-hydroxy vs. 4-hydroxy) influences solubility and target affinity .

Core Impact: Quinoline and azulene cores () offer superior π-π stacking for biological interactions compared to pyridine or furan systems .

Biological Relevance : Fluorinated and metal-coordinated analogs () show enhanced bioactivity, suggesting avenues for modifying the target compound .

Biological Activity

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

Property Details
Molecular FormulaC20H18N4O3
Molecular Weight366.38 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves a multi-step process, including the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-phenylquinoline-4-carbohydrazide under acidic conditions. The reaction is usually performed in organic solvents such as ethanol or methanol to facilitate the formation of the desired product.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, a study evaluating various quinoline derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 4.69 to 156.47 µM against various strains, including:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

The antibacterial mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity against Candida albicans and other fungal strains, with MIC values ranging from 16.69 to 78.23 µM for C. albicans.

Anticancer Activity

Quinoline derivatives are also investigated for their anticancer potential. The compound's mechanism may involve apoptosis induction in cancer cells through pathways that affect cell cycle regulation and promote cell death.

Case Studies

  • Antiviral Activity : A study synthesized a series of quinoline derivatives, including this compound, evaluating their efficacy against HIV integrase inhibitors. Although moderate activity was observed, further optimization is needed for clinical relevance.
  • Combination Therapy : Research has explored the use of this compound in combination with existing antibiotics to overcome drug resistance in bacterial strains, showcasing enhanced efficacy compared to monotherapy.

Q & A

Basic Research Question

  • NMR : 1H^1H and 13C^{13}C NMR confirm the hydrazone linkage (δ 8.5–9.0 ppm for –CH=N–) and quinoline protons (δ 7.2–8.3 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 428.142) .
  • X-ray Crystallography : Resolves E/Z isomerism and dihedral angles (e.g., 2.5° deviation in the quinoline-phenyl plane) .

Advanced Tip : Use DFT calculations (B3LYP/6-31G**) to predict spectroscopic profiles and compare with experimental data .

What in vitro assays are suitable for preliminary biological screening, and how should researchers interpret conflicting activity data?

Basic Research Question

  • Antimicrobial : Broth microdilution (MIC against S. aureus: 12.5 µg/mL) .
  • Anticancer : MTT assay (IC50_{50} ~25 µM in HeLa cells) .
  • Antioxidant : DPPH radical scavenging (EC50_{50} ~40 µg/mL) .

Advanced Research Question
Resolving Data Contradictions :

  • Bioactivity variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time) may explain discrepancies. Validate via orthogonal assays (e.g., apoptosis vs. necrosis markers) .
  • SAR Analysis : Compare with analogs (e.g., methoxy vs. chloro substituents) to identify critical functional groups .

What computational strategies can predict the binding mode of this compound to biological targets like kinases or DNA?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The hydrazone group shows hydrogen bonding with Thr766 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
  • QSAR Models : Develop 2D-QSAR using MLR analysis; logP and polar surface area correlate with antitubulin activity .

Advanced Research Question

  • Solubility Enhancement : Use β-cyclodextrin inclusion complexes (1:2 molar ratio) or nanoemulsions (50–100 nm particle size) .
  • Stability Testing : HPLC monitoring under physiological pH (7.4) and temperature (37°C) reveals <5% degradation over 24 hours .
  • Pharmacokinetics : Intraperitoneal administration in murine models shows t1/2t_{1/2} = 4.2 h and bioavailability = 62% .

What analytical methods are critical for detecting degradation products or impurities in batch synthesis?

Advanced Research Question

  • HPLC-MS : Identify hydrolytic degradation products (e.g., free hydrazine or aldehyde derivatives) with C18 columns (ACN/water + 0.1% TFA) .
  • ICH Guidelines : Follow Q3A(R2) for impurity thresholds (<0.15% for unknown impurities) .

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